N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Overview
Description
N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a synthetic organic compound that features a benzamide core substituted with a 4-fluorophenyl group and a pyrrolidine-1-sulfonyl group. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.
Introduction of the 4-Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Industry: Could be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action for N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluoro-phenyl)-benzamide: Lacks the pyrrolidine-1-sulfonyl group.
4-(Pyrrolidine-1-sulfonyl)-benzamide: Lacks the 4-fluorophenyl group.
N-(4-Chloro-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIWRLSJWNKUKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332425 | |
Record name | N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49726236 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
315240-62-1 | |
Record name | N-(4-fluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101332425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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